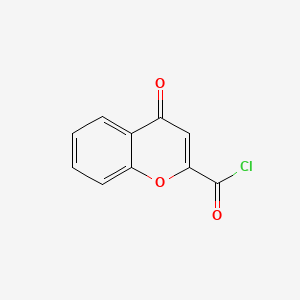

4-Oxo-4H-1-benzopyran-2-carbonyl chloride

Description

Significance of Chromone (B188151) Core in Heterocyclic Chemistry

The chromone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors. nih.govijrpc.comresearchgate.net This has led to the development of numerous chromone-based compounds with a wide spectrum of pharmacological activities. ijrar.orgnih.gov The rigid bicyclic system of the chromone nucleus serves as a robust platform for the introduction of various functional groups, allowing for the fine-tuning of its chemical and biological properties. researchgate.net The synthetic flexibility of the chromone scaffold has attracted considerable attention from organic chemists, leading to the development of numerous synthetic methodologies for its construction and derivatization. ijrpc.comacs.org

The chromone skeleton is a key component in a variety of natural products, particularly flavonoids, which are a class of plant secondary metabolites. ijrpc.comresearchgate.net The ubiquity of the chromone core in nature underscores its evolutionary significance and its potential as a starting point for the design of novel bioactive molecules. ijrar.orgcore.ac.uk

Role of Acyl Chlorides as Activated Carboxylic Acid Derivatives in Synthesis

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids. wikipedia.orgchemguide.co.uk Their reactivity stems from the presence of a good leaving group, the chloride ion, attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orgmsu.edu

In organic synthesis, acyl chlorides are prized as powerful acylating agents. umn.edu They readily react with a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. wikipedia.orgmsu.edu This high reactivity allows for the efficient construction of new carbon-heteroatom bonds under mild conditions. umn.edu The conversion of a carboxylic acid to its corresponding acyl chloride is a common strategy to "activate" the carboxyl group for subsequent transformations that would not be feasible with the less reactive carboxylic acid itself. umn.edu

Overview of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride as a Versatile Synthetic Intermediate

This compound is a derivative of chromone-2-carboxylic acid. nih.gov It combines the structural features of the chromone scaffold with the high reactivity of an acyl chloride functional group. ontosight.ai This unique combination makes it a highly valuable and versatile intermediate in organic synthesis. ontosight.ai

The presence of the reactive carbonyl chloride group at the 2-position of the chromone nucleus allows for the facile introduction of a wide variety of substituents. ontosight.ai This enables the synthesis of a diverse library of chromone derivatives, such as amides and esters, which can then be screened for various biological activities. ontosight.ai The synthesis of this intermediate typically involves the reaction of chromone-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. wikipedia.orggoogle.com

The reactivity of this compound allows it to serve as a key building block for more complex heterocyclic systems. Its ability to readily undergo nucleophilic acyl substitution reactions makes it an essential tool for chemists seeking to explore the chemical space around the chromone scaffold. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H5ClO3 |

| Molecular Weight | 208.60 g/mol nih.gov |

| CAS Number | 5112-47-0 nih.gov |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 305.6°C at 760 mmHg chemsrc.com |

| Flash Point | 135.7°C chemsrc.com |

| Density | 1.477 g/cm³ chemsrc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-oxochromene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEHWELEABAGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199137 | |

| Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5112-47-0 | |

| Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5112-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005112470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-1-benzopyran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-1-benzopyran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxo 4h 1 Benzopyran 2 Carbonyl Chloride

Conventional Preparation from Chromone-2-carboxylic Acid

The traditional synthesis of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride relies on the use of well-established chlorinating agents to effect the conversion of chromone-2-carboxylic acid. These methods are widely employed due to their reliability and the ready availability of the necessary reagents.

Utilization of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is a powerful and effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction with chromone-2-carboxylic acid proceeds by nucleophilic attack of the carboxylic acid oxygen on the phosphorus atom, leading to the formation of an unstable intermediate which then collapses to the desired acid chloride, phosphoryl chloride (POCl₃), and hydrogen chloride as byproducts.

A typical procedure involves the reaction of chromone-2-carboxylic acid with a slight excess of phosphorus pentachloride in an inert solvent. The choice of solvent is crucial to ensure a homogenous reaction mixture and to facilitate the subsequent work-up. Dry cyclohexane (B81311) is a commonly used solvent for this transformation. The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of hydrogen chloride evolution. Upon completion, the solvent and the volatile byproduct, phosphoryl chloride, are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification or can be purified by recrystallization or distillation under high vacuum.

Table 1: Synthesis of this compound using PCl₅

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Chromone-2-carboxylic acid | Phosphorus Pentachloride (PCl₅) | Dry Cyclohexane | Stirring at room temperature | Not explicitly stated, but used directly in the next step |

Application of Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is another widely used reagent for the preparation of acyl chlorides from carboxylic acids due to the clean nature of the reaction. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired product.

The reaction of chromone-2-carboxylic acid with thionyl chloride is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. masterorganicchemistry.com Alternatively, the reaction can be performed in an inert solvent such as toluene, benzene (B151609), or dichloromethane (B109758). The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the in situ formation of the Vilsmeier reagent, which is a more potent chlorinating agent. The reaction progress is indicated by the cessation of gas evolution. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to afford the crude this compound.

Table 2: General Conditions for the Synthesis of Acyl Chlorides using SOCl₂

| Starting Material | Reagent | Catalyst (optional) | Solvent | Reaction Conditions |

|---|---|---|---|---|

| Chromone-2-carboxylic acid | Thionyl Chloride (SOCl₂) | N,N-dimethylformamide (DMF) or Pyridine (B92270) | Neat (excess SOCl₂) or inert solvents (e.g., Toluene, Dichloromethane) | Reflux |

Other Chlorinating Agents

Besides phosphorus pentachloride and thionyl chloride, other chlorinating agents can also be employed for the synthesis of this compound. These include oxalyl chloride ((COCl)₂) and phosphoryl chloride (POCl₃).

Oxalyl chloride is a mild and effective reagent for this conversion and is often used in conjunction with a catalytic amount of DMF. wikipedia.org The reaction proceeds under gentle conditions, typically at room temperature, and the byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies the work-up procedure.

Phosphoryl chloride can also be used as a chlorinating agent, particularly for the in situ generation of the acid chloride, as will be discussed in a later section. The reactivity of phosphoryl chloride is generally lower than that of PCl₅ and SOCl₂, often requiring higher reaction temperatures.

Advanced and Emerging Synthetic Routes

In addition to the conventional methods, research has also focused on developing more advanced and efficient synthetic routes for the preparation of this compound and its derivatives. These methods aim to improve yields, reduce reaction times, and simplify experimental procedures.

In Situ Generation for Direct Derivatization

One such method involves the use of phosphoryl chloride (POCl₃) to activate the chromone-2-carboxylic acid in the presence of a suitable nucleophile. The POCl₃ reacts with the carboxylic acid to form a reactive intermediate, which is then readily attacked by the nucleophile to form the desired derivative, such as an amide or an ester. This one-pot procedure is highly efficient and avoids the handling of the acyl chloride.

The choice of coupling agents can also facilitate the in situ formation of the acid chloride. For instance, phosphonium-based coupling agents can activate the carboxylic acid, leading to the transient formation of the acyl chloride, which then reacts with the nucleophile present in the reaction mixture.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific optimization studies for the conversion of chromone-2-carboxylic acid to its acid chloride are not extensively documented, general principles of organic synthesis can be applied to enhance the efficiency of this transformation.

Key parameters that can be optimized include:

Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the carboxylic acid can be adjusted to ensure complete conversion while minimizing the use of excess reagent, which can complicate the purification process.

Reaction Temperature: The temperature of the reaction can be controlled to influence the reaction rate and minimize the formation of side products. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.

Reaction Time: Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution allows for the determination of the optimal reaction time, preventing unnecessary heating or prolonged reaction times that could lead to decomposition of the product.

Choice of Solvent: The selection of an appropriate inert solvent is critical for ensuring the solubility of the reactants and for facilitating a smooth reaction. The solvent should be dry to prevent hydrolysis of the acid chloride product.

Catalyst: In reactions involving thionyl chloride or oxalyl chloride, the use and concentration of a catalyst like DMF or pyridine can be optimized to achieve the desired reaction rate.

While the focus of many optimization studies has been on the synthesis of the precursor, chromone-2-carboxylic acid, where microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, the principles of optimizing reaction parameters are equally applicable to the subsequent conversion to the acid chloride. nih.govresearchgate.net By carefully controlling the reaction conditions, high yields of this compound can be achieved, ensuring a sufficient supply of this important synthetic intermediate. nih.gov

Reactivity Profile and Mechanistic Studies of 4 Oxo 4h 1 Benzopyran 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for 4-Oxo-4H-1-benzopyran-2-carbonyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new carbonyl compound. This versatile mechanism allows for the synthesis of a wide array of chromone (B188151) derivatives.

Amidation Reactions

Amidation reactions of this compound are a cornerstone of its synthetic applications, providing a direct route to a diverse range of chromone-2-carboxamides. These reactions typically proceed by treating the acyl chloride with a primary or secondary amine.

The reaction of this compound with primary amines is a well-established method for the synthesis of secondary amides. researchgate.net This reaction generally involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride. The general procedure for this synthesis involves dissolving the appropriate primary amine and a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) at 0°C. researchgate.net The this compound is then added portion-wise, and the reaction mixture is stirred at room temperature for several hours. researchgate.net This method has been successfully employed to create a library of N-substituted chromone-2-carboxamides. researchgate.net

A variety of primary amines can be used in this reaction, leading to a diverse set of secondary amides. The reaction conditions are generally mild, and the products are often obtained in good yields.

Table 1: Examples of Secondary Amides Synthesized from this compound and Primary Amines

| Amine Reactant | Product (Secondary Amide) |

|---|---|

| Aniline | 4-Oxo-N-phenyl-4H-chromene-2-carboxamide |

| Benzylamine | N-Benzyl-4-oxo-4H-chromene-2-carboxamide |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-oxo-4H-chromene-2-carboxamide |

This table is generated based on the general reactivity and common primary amine reactants.

Following the same nucleophilic acyl substitution mechanism, this compound can react with secondary amines to yield tertiary amides. The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is also typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. While specific examples with chromone-2-carbonyl chloride are not extensively detailed in readily available literature, the general reactivity of acyl chlorides with secondary amines is a fundamental and widely applied transformation in organic synthesis. For instance, the reaction of acyl chlorides with secondary amines like pyrrolidine (B122466) or morpholine (B109124) is a standard method for the formation of the corresponding tertiary amides.

Table 2: Plausible Tertiary Amides from this compound and Secondary Amines

| Secondary Amine | Plausible Product (Tertiary Amide) |

|---|---|

| Dimethylamine | N,N-Dimethyl-4-oxo-4H-1-benzopyran-2-carboxamide |

| Pyrrolidine | (4-Oxo-4H-1-benzopyran-2-yl)(pyrrolidin-1-yl)methanone |

| Piperidine | (4-Oxo-4H-1-benzopyran-2-yl)(piperidin-1-yl)methanone |

This table is illustrative of the expected products based on established chemical principles.

The synthesis of substituted chromone carboxamides is a significant application of the reactivity of this compound. By varying the substituent on the amine reactant, a wide array of functionalized chromone carboxamides can be prepared. This chemical diversity is crucial for structure-activity relationship studies in drug discovery. researchgate.net For example, a library of 34 "direct" chromone carboxamides has been synthesized using this approach, highlighting the versatility of this reaction in generating a broad range of derivatives for biological screening. masterorganicchemistry.com The substituents on the amine can range from simple alkyl and aryl groups to more complex heterocyclic moieties, each imparting unique properties to the final molecule.

The synthesis of optically active amides from this compound is an area of interest, particularly for applications in medicinal chemistry where stereochemistry can be critical for biological activity. While specific studies detailing the stereochemical outcomes of amidation reactions with this particular acyl chloride are not widely documented, general principles of asymmetric synthesis can be applied. One approach to obtaining optically active amides would be to use a chiral amine as the nucleophile. The reaction of the achiral acyl chloride with a single enantiomer of a chiral amine would lead to the formation of a diastereomerically pure amide.

Another strategy involves the use of chiral catalysts to control the stereoselectivity of the reaction between the acyl chloride and a prochiral amine. Furthermore, chiral resolution techniques could be employed to separate a racemic mixture of a chiral chromone carboxamide into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Although not specifically reported for 4-oxo-4H-1-benzopyran-2-carboxamides, such methods are standard practice in the synthesis of enantiomerically pure pharmaceuticals.

Esterification Reactions with Alcohols

In addition to amidation, this compound readily undergoes esterification with alcohols. This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. The presence of a base, such as pyridine (B92270) or triethylamine, is often beneficial to scavenge the HCl produced during the reaction.

This method provides a direct route to various esters of 4-oxo-4H-1-benzopyran-2-carboxylic acid. For instance, the synthesis of ethyl 4-oxo-4H-1-benzopyran-2-carboxylate can be achieved through the reaction of the acyl chloride with ethanol (B145695). While many syntheses of such esters start from the corresponding carboxylic acid via Fischer esterification, the use of the more reactive acyl chloride can offer advantages in terms of reaction rate and conditions. The esterification can be performed with a range of simple and functionalized alcohols to produce a corresponding library of chromone-2-carboxylates.

Table 3: Potential Ester Products from this compound and Alcohols

| Alcohol Reactant | Potential Ester Product |

|---|---|

| Methanol | Methyl 4-oxo-4H-1-benzopyran-2-carboxylate |

| Ethanol | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate |

| Isopropanol | Isopropyl 4-oxo-4H-1-benzopyran-2-carboxylate |

This table illustrates the expected ester products based on the principles of nucleophilic acyl substitution.

Reactions with Oxygen Nucleophiles (e.g., Hydroxides, Phenols)

As an acyl chloride, this compound readily undergoes nucleophilic acyl substitution with oxygen-containing nucleophiles. These reactions are characteristic of acyl chlorides, where the highly electrophilic carbonyl carbon is attacked by the nucleophile, leading to the displacement of the chloride ion.

With water, the compound hydrolyzes to form the corresponding carboxylic acid, 4-Oxo-4H-1-benzopyran-2-carboxylic acid. In reactions with alcohols, it forms esters. For example, its reaction with ethanol would yield ethyl 4-oxo-4H-1-benzopyran-2-carboxylate.

Phenols, acting as oxygen nucleophiles, react similarly to alcohols, though they are generally less reactive. The reaction of this compound with a phenol (B47542), such as phenol itself, results in the formation of a phenyl ester. To facilitate this reaction, the phenol is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org This enhanced nucleophilicity allows for a more efficient attack on the carbonyl carbon of the acid chloride. chemguide.co.uklibretexts.org

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Class of Product |

|---|---|---|

| Water (H₂O) | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | Carboxylic Acid |

| Ethanol (CH₃CH₂OH) | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | Ester |

Reactions with Sulfur and Other Heteroatom Nucleophiles

The reactivity of this compound extends to sulfur and other heteroatom nucleophiles. Thiols (R-SH), the sulfur analogs of alcohols, react to form thioesters. Thiolate anions (R-S⁻), formed by deprotonating thiols, are particularly potent nucleophiles and react readily with the acid chloride. chemistrysteps.comlibretexts.org

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, also react vigorously with this compound to produce amides. These reactions are fundamental in synthesizing a wide array of chromone derivatives. ontosight.airesearchgate.net The general mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride.

Perkow Reaction and Related Phosphorus Chemistry

The reaction of this compound with tertiary phosphites, such as trialkyl phosphites, is complex and does not yield a single product. Instead, it engages in competing reaction pathways, namely the Perkow reaction and the Michaelis-Arbuzov reaction, leading to a mixture of products. tandfonline.comtandfonline.com The Perkow reaction is a characteristic reaction of α-haloketones with phosphites, resulting in the formation of a vinyl phosphate (B84403). wikipedia.orgchemeurope.com In this case, the phosphite (B83602) attacks the carbonyl carbon of the acyl chloride group. wikipedia.org

While the related isomer, 4-Oxo-4H-1-benzopyran-3-carbonyl chloride, reacts with tertiary phosphites via a Michaelis-Arbuzov reaction to form the corresponding α-ketophosphonate, the reaction with this compound is more intricate. tandfonline.comtandfonline.com The initial product is not a stable α-ketophosphonate but rather an intermediate that undergoes further reactions. tandfonline.comtandfonline.com The Michaelis-Arbuzov reaction typically involves the attack of the phosphite on an alkyl halide to form a phosphonate. wikipedia.orgorganic-chemistry.org In the context of acyl chlorides, this pathway competes with the Perkow reaction. nih.gov

A key finding in the study of the reaction between this compound and tertiary phosphites is the formation of two stable stereoisomeric products, designated as (E) and (Z) isomers. tandfonline.comtandfonline.com These products result from a sequence involving both Michaelis-Arbuzov and Perkow pathways. tandfonline.comtandfonline.com The final structures are complex vinyl phosphates, specifically identified as (E) and (Z) 2-(dialkylphosphato, dialkylphosphono)methylene-4-[(4-oxo-4H-1-benzopyran-2-yl)carbonyloxy]-2H-1-benzopyran. tandfonline.comtandfonline.com

The proposed mechanism for the formation of the (E) and (Z) stereoisomers is multifaceted. It is believed to initiate with a Michaelis-Arbuzov type reaction, which then proceeds through further Perkow reaction steps. tandfonline.comtandfonline.com The phosphite can attack either the carbonyl carbon of the acyl chloride (leading to a Perkow-type pathway) or the C4 position of the chromone ring. The interplay between these reaction sites and subsequent rearrangements and eliminations dictates the formation of the final, complex stereoisomeric vinyl phosphate products. tandfonline.comtandfonline.com The structure of these products has been elucidated through spectroscopic data and their reactions with proton nucleophilic reagents. tandfonline.comtandfonline.com

Michaelis-Arbuzov Type Reactions

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used to synthesize phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgorganic-chemistry.orgnih.gov In the case of this compound, the reaction with tertiary phosphites involves Michaelis-Arbuzov type transformations that contribute to the formation of the final complex products. tandfonline.comtandfonline.com Rather than a simple, direct formation of an α-ketophosphonate, the reaction proceeds through a cascade of events where both Michaelis-Arbuzov and Perkow mechanisms are operative. tandfonline.comtandfonline.com This dual reactivity highlights the intricate nature of the chromone system when interacting with phosphorus nucleophiles.

Table 2: Products of Reaction with Tertiary Phosphites

| Reactant | Reaction Type | Key Products |

|---|---|---|

| This compound | Michaelis-Arbuzov & Perkow | (E) and (Z) stereoisomeric vinyl phosphates |

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com For this compound, the benzene (B151609) portion of the molecule is the site for potential EAS reactions. However, the reactivity of this ring is significantly influenced by the fused pyrone ring.

The pyrone moiety, containing a carbonyl group (C-4) and an ether linkage, exerts a strong electron-withdrawing effect on the attached benzene ring. This deactivation arises from both inductive effects and the resonance delocalization of the benzene ring's π-electrons into the pyrone system. Consequently, the benzene ring in the chromone scaffold is substantially less nucleophilic than benzene itself, making it highly resistant to electrophilic attack. libretexts.org

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields or complex product mixtures when applied to deactivated systems. masterorganicchemistry.com While no specific studies documenting successful electrophilic aromatic substitution on the parent this compound are readily available, it can be inferred from the general principles of chromone chemistry that such reactions are not a synthetically viable pathway. The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution if appropriate leaving groups are present, rather than electrophilic substitution.

Organometallic Reactivity

The reaction of this compound with organometallic reagents is primarily dictated by the highly reactive acyl chloride functional group. Organometallic compounds, such as Grignard and organolithium reagents, are potent nucleophiles and strong bases that readily attack electrophilic carbonyl centers. libretexts.org

Grignard Reagents: The reaction of an acyl chloride with a Grignard reagent (R-MgX) typically proceeds via a double addition mechanism. libretexts.org The first equivalent of the Grignard reagent attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of a ketone intermediate (a 2-acylchromone in this case). chemistrysteps.com This ketone is also highly reactive towards the Grignard reagent. masterorganicchemistry.compressbooks.pub A second equivalent of the organometallic reagent then attacks the newly formed ketone, resulting in a tertiary alcohol after an acidic workup. libretexts.orgleah4sci.com

The expected pathway is as follows:

Nucleophilic Acyl Substitution: The Grignard reagent adds to the acyl chloride, forming a tetrahedral intermediate which collapses to expel the chloride ion, yielding a 2-acylchromone.

Nucleophilic Addition: A second molecule of the Grignard reagent attacks the carbonyl of the 2-acylchromone, forming a tertiary alkoxide intermediate.

Protonation: Aqueous workup protonates the alkoxide to give the final tertiary alcohol product.

Organocuprates (Gilman Reagents): In contrast, lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer and less reactive nucleophiles than Grignard reagents. chemistrysteps.comyoutube.com This attenuated reactivity allows them to react selectively with highly reactive acyl chlorides to form ketones, without proceeding to react with the ketone product. chemistrysteps.com Therefore, treating this compound with a Gilman reagent is expected to be a reliable method for the synthesis of various 2-acylchromones, stopping the reaction at the ketone intermediate stage.

The table below summarizes the expected outcomes of these organometallic reactions.

| Organometallic Reagent | Molar Ratio (Reagent:Substrate) | Intermediate Product | Final Product (after workup) |

| Grignard Reagent (R-MgX) | > 2:1 | 2-Acylchromone | 2-(1-Hydroxy-1,1-dialkylmethyl)-4H-1-benzopyran-4-one |

| Gilman Reagent (R₂CuLi) | ~ 1:1 | N/A (Direct conversion) | 2-Acylchromone |

Table 1: Predicted Products from the Reaction of this compound with Organometallic Reagents.

Domino and Cascade Reactions Initiated by Acyl Chloride Functionality

Domino and cascade reactions are powerful synthetic strategies where a single reaction event initiates a sequence of subsequent transformations, leading to the rapid construction of complex molecular architectures. mdpi.com The high reactivity of the acyl chloride group in this compound makes it an excellent initiator for such sequences.

While specific cascade reactions starting directly from this compound are not extensively documented, the chromone framework is a well-established participant in such processes, particularly when functionalized at the C-3 position. rsc.orgnih.gov A plausible domino reaction can be proposed based on the known reactivity of both the acyl chloride and the chromone's α,β-unsaturated ketone system.

A hypothetical cascade could be initiated by the reaction of the acyl chloride with a bifunctional nucleophile, such as an amino-thiol (e.g., 2-aminoethanethiol).

Proposed Cascade Reaction Sequence:

Initial Acylation: The amine group of the nucleophile, being more nucleophilic than the thiol, would first attack the acyl chloride to form a stable amide intermediate.

Intramolecular Conjugate Addition: The pendant thiol group in the newly formed intermediate could then undergo an intramolecular Michael (conjugate) addition to the electron-deficient C-2 position of the chromone ring. This is facilitated by the α,β-unsaturated ketone system inherent in the chromone scaffold.

Tautomerization/Protonation: The resulting enolate would be protonated during workup to yield a stable, complex heterocyclic product.

This sequence transforms a relatively simple starting material into a complex polycyclic structure in a single operational pot, highlighting the synthetic potential of using the acyl chloride as a trigger for a cascade.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Nucleophilic Acyl Substitution | This compound + 2-Aminoethanethiol | N-(2-mercaptoethyl)-4-oxo-4H-1-benzopyran-2-carboxamide |

| 2 | Intramolecular Michael Addition | N-(2-mercaptoethyl)-4-oxo-4H-1-benzopyran-2-carboxamide | Cyclic enolate intermediate |

| 3 | Protonation (Workup) | Cyclic enolate intermediate | Fused polycyclic thiazepine-chromanone derivative |

Table 2: Plausible Domino Reaction Initiated by this compound.

This proposed pathway underscores the utility of the title compound as a versatile building block for constructing complex molecular frameworks through cascade methodologies.

Applications of 4 Oxo 4h 1 Benzopyran 2 Carbonyl Chloride As a Precursor in Complex Molecule Synthesis

Construction of Diverse Chromone (B188151) Derivatives

The reactivity of the 2-carbonyl chloride moiety is pivotal in the elaboration of the chromone core, enabling the synthesis of a multitude of substituted derivatives.

Synthesis of 2-Aroylchromones

The synthesis of 2-aroylchromones can be conceptually approached through a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds between an acyl group and an aromatic ring. organic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com In this proposed pathway, 4-oxo-4H-1-benzopyran-2-carbonyl chloride acts as the acylating agent. The reaction involves the activation of the carbonyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. khanacademy.orgmasterorganicchemistry.com This acylium ion is then attacked by an electron-rich aromatic substrate, like benzene (B151609) or its derivatives, leading to the formation of a 2-aroylchromone.

While direct literature examples of this specific transformation are not extensively documented, the general mechanism of Friedel-Crafts acylation provides a strong theoretical basis for this synthetic strategy. organic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com The reaction is anticipated to proceed as outlined in the following table:

| Step | Description | Reactants | Catalyst | Product Intermediate |

| 1 | Formation of Acylium Ion | This compound, Aromatic Compound | Lewis Acid (e.g., AlCl₃) | Chromone-2-acylium ion |

| 2 | Electrophilic Aromatic Substitution | Chromone-2-acylium ion, Aromatic Compound | Sigma Complex | |

| 3 | Deprotonation | Sigma Complex | 2-Aroylchromone |

This method offers a potential route to a variety of 2-aroylchromones, with the nature of the "aroyl" group being determined by the choice of the aromatic substrate.

Formation of Chromone–Hydrazone Derivatives

The reaction of this compound with hydrazine (B178648) derivatives provides a direct pathway to chromone-2-carbohydrazides, which are key intermediates in the synthesis of chromone–hydrazone derivatives. The highly reactive acyl chloride at the 2-position readily undergoes nucleophilic acyl substitution with the amino group of a hydrazine to form a stable carbohydrazide (B1668358) linkage.

A study focused on the synthesis of novel chromone-2-carboxylate derivatives demonstrated the successful formation of chromone-2-carbohydrazides by treating the corresponding esters with hydrazine. This transformation highlights the feasibility of forming the N-acyl bond at the 2-position of the chromone. The resulting carbohydrazide can then be further reacted with aldehydes or ketones to yield the final chromone-hydrazone.

The general synthetic sequence is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine (or substituted hydrazine) | 4-Oxo-4H-1-benzopyran-2-carbohydrazide |

| 4-Oxo-4H-1-benzopyran-2-carbohydrazide | Aldehyde or Ketone | Chromone-2-hydrazone |

These chromone-hydrazone derivatives are of significant interest due to their potential biological activities. mdpi.commdpi.commdpi.comresearchgate.net

Introduction of Halogenated Moieties into Chromone Scaffolds

While the 2-carbonyl chloride group itself contains a halogen, its primary role is that of a reactive functional group for substitution rather than as a direct halogenating agent for the chromone ring. However, the synthesis of various halogenated chromone derivatives often involves the corresponding carboxylic acid as a starting material. For instance, the halodecarboxylation of chromone-3-carboxylic acid has been reported. nih.gov

The synthesis of other halogenated chromones, such as 3-bromo and 3-bromomethyl substituted chromones, has also been achieved, indicating that various positions on the chromone scaffold can be functionalized with halogens. researchgate.net The introduction of halogen atoms can significantly influence the biological activity and chemical reactivity of the chromone molecule.

Design and Synthesis of Multi-substituted Chromone Frameworks

The 2-carbonyl chloride functionality is an excellent handle for the introduction of a wide range of substituents, thereby facilitating the design and synthesis of multi-substituted chromone frameworks. The microwave-assisted synthesis of various substituted chromone-2-carboxylic acids, the precursors to the acid chloride, has been optimized, allowing for the efficient generation of a library of starting materials. nih.gov

The acyl chloride can be readily converted into a variety of functional groups, including:

Amides: by reaction with primary or secondary amines.

Esters: by reaction with alcohols.

Ketones: via Friedel-Crafts acylation with aromatic compounds.

These transformations allow for the introduction of diverse chemical moieties at the 2-position. For example, chromone-2-carboxylates have been converted into chromone-2-carbohydrazides, which were then cyclized to form 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl) chromone derivatives. This demonstrates how the initial functionalization at the 2-position can be a gateway to more complex heterocyclic systems attached to the chromone core.

Formation of Fused and Spiro-Heterocyclic Systems

The reactivity of the 2-carbonyl chloride group can be harnessed to construct fused heterocyclic systems, where another heterocyclic ring is annulated to the chromone structure.

Pyrazole-Containing Chromone Architectures

The synthesis of pyrazole-containing chromone architectures represents a significant area of research, given the prevalence of both chromone and pyrazole (B372694) moieties in biologically active compounds. nih.govresearchgate.netsemanticscholar.orgnih.gov A plausible and synthetically valuable route to such structures involves the reaction of this compound with a suitable hydrazine derivative.

The initial reaction would yield a 4-oxo-4H-1-benzopyran-2-carbohydrazide intermediate. This intermediate, possessing both a nucleophilic nitrogen and an electrophilic carbonyl group within the chromone ring, can undergo intramolecular cyclization to form a pyrazole ring fused to the chromone scaffold, specifically a pyrazolo[3,4-b]chromone. The feasibility of such cyclizations is supported by the numerous methods reported for the synthesis of pyrazole-fused systems. mdpi.com

Alternatively, the carbohydrazide intermediate can be reacted with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization, to afford a chromone bearing a pyrazole substituent at the 2-position (a 2-(pyrazolyl)chromone). A variety of synthetic methods for preparing 2-pyrazolyl-chromones have been developed, often starting from 1-(2-hydroxyaryl)propane-1,3-diones that already contain a pyrazole moiety. nih.gov The use of this compound offers an alternative entry point to these valuable molecular scaffolds.

The following table summarizes the potential synthetic pathways:

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

| This compound | Hydrazine | 4-Oxo-4H-1-benzopyran-2-carbohydrazide | Pyrazolo[3,4-b]chromone |

| This compound | Hydrazine, then 1,3-dicarbonyl compound | 4-Oxo-4H-1-benzopyran-2-carbohydrazide | 2-(Pyrazolyl)chromone |

Synthesis of Nitrogen Mustard Derivatives of Chromone

This compound serves as a key starting material for the synthesis of novel nitrogen mustard derivatives, which are a class of alkylating agents with significant interest in medicinal chemistry, particularly for their potential as anticancer agents. nih.gov The high reactivity of the acid chloride at the C-2 position of the chromone ring allows for straightforward derivatization. ontosight.ai

The general synthetic strategy involves the reaction of this compound with a suitable amine containing the bis(2-chloroethyl)amine (B1207034) moiety, which is the pharmacophore of nitrogen mustards. This reaction is typically an acylation, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond and elimination of hydrogen chloride.

A series of novel nitrogen mustard derivatives of 2, 4, 6-trioxo-1, 3, 5, 2-triazaphosphorine have been synthesized through cyclization reactions involving N, N-bis(2-chloroethyl)amino phosphonyl diisocyanate and various amines. researchgate.net While this specific example does not directly use this compound, the underlying principle of incorporating the N, N-bis(2-chloroethyl)amine group into a larger scaffold is a common strategy in the development of new chemotherapeutic agents. researchgate.netmdpi.com The chromone scaffold itself is known to possess a range of biological activities, and its conjugation with a nitrogen mustard group aims to create hybrid molecules with enhanced or novel cytotoxic profiles against cancer cell lines. ontosight.aimdpi.com

| Reactant 1 | Reactant 2 | Resulting Functional Group | Product Class |

| This compound | Amine with bis(2-chloroethyl) group | Amide | Chromone-based Nitrogen Mustard |

Spiro Systems Derived from Chromone Precursors

The chromone framework, for which this compound is a precursor, is utilized in the synthesis of complex spirocyclic systems. Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to high-affinity interactions with biological targets.

While direct synthesis from this compound is not extensively detailed in the provided results, the general utility of chromone precursors is established. For instance, spiro[ uni-regensburg.debenzopyran-1,1′-cyclohexanes] have been synthesized as ligands for sigma (σ) receptors, which are implicated in various neurological disorders. rsc.org The synthesis of these spiro systems often involves multi-step sequences, where the benzopyran moiety is constructed and subsequently elaborated. A key step in one such synthesis was a Parham cyclization to create the spirocyclic framework. rsc.org

The development of efficient, environmentally friendly methods for synthesizing biologically active spiro-4H-pyran derivatives has also been a focus of research, often employing multi-component reactions under catalytic conditions. researchgate.net These strategies highlight the importance of pyran-containing structures as building blocks for creating diverse spirocyclic libraries.

Role in the Generation of Scaffolds for Chemical Biology Research

Precursors for Biologically Relevant Chromone Derivatives

This compound is a valuable intermediate for synthesizing a wide array of biologically active chromone derivatives. ontosight.ai The chromone nucleus is a privileged scaffold in medicinal chemistry, and derivatives have shown anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. ontosight.ai The reactivity of the carbonyl chloride group allows for its conversion into various functional groups, such as amides and esters, providing a straightforward route to a library of derivatives for biological screening. ontosight.ai

3-Formylchromones, which are structurally related to the title compound, are also attractive synthons for preparing biologically active molecules, including those with antimycobacterial activity. mdpi.comresearchgate.net The synthesis of these complex chromones often begins with simpler, functionalized precursors that allow for the construction of the benzopyranone core. mdpi.com The modification of the chromone scaffold is a proven strategy for developing new therapeutic agents.

| Derivative Class | Synthesis Method | Potential Biological Activity |

| Chromone-2-carboxamides | Reaction with primary/secondary amines | Antitumor, Antimicrobial ontosight.ai |

| Chromone-2-carboxylates | Reaction with alcohols/phenols | Anti-inflammatory, Anticoagulant ontosight.ai |

| Fused Heterocycles | Cyclocondensation reactions | Varied, depends on fused ring |

Intermediates in the Synthesis of Material Science Relevant Compounds

The benzopyran core, accessible from precursors like this compound, is not only relevant to biology but also to material science. The unique electronic and photophysical properties of the chromone system make it an attractive building block for functional materials. While specific applications using the acid chloride derivative are not detailed, the broader class of 4H-1-benzopyrans has been used to create novel fluorescent molecules with applications in optical imaging and as potential probes. mdpi.com The development of materials with specific optical properties is a significant area of research, and the rigid, conjugated structure of the chromone core provides a robust platform for designing new dyes and functional materials. nih.gov

Building Blocks for Fluorescent Probes

The 4H-1-benzopyran (chromone) scaffold is a key component in the design of fluorescent molecules, particularly those operating in the near-infrared (NIR) region. mdpi.comnih.gov A series of novel fluorescent 4H-1-benzopyrans have been developed with a donor-acceptor-donor architecture, demonstrating sensitivity to their environment, such as solvent polarity and viscosity. mdpi.comnih.gov

The synthesis of these probes involves building upon the core benzopyran structure. For example, a synthetic route to NIR fluorescent molecules started with a resorcinol (B1680541) derivative, which was used to construct the coumarin (B35378) (a benzopyran-2-one isomer) core, followed by further functionalization. mdpi.comresearchgate.net Although this example uses a different isomer, the principle of using the benzopyran system as the central fluorophore unit is directly applicable. This compound, with its reactive handle, is an ideal starting point for attaching various donor or acceptor groups to fine-tune the photophysical properties of the resulting molecule, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity. nih.gov

| Probe Feature | Role of Chromone Scaffold | Synthetic Access via Acid Chloride |

| Fluorophore Core | Provides the fundamental conjugated system for fluorescence. | N/A (core structure) |

| Environmental Sensitivity | The electronic structure can be perturbed by the local environment. | Attachment of sensing moieties. |

| Tunable Spectra | Modifications at C-2 can shift absorption/emission wavelengths. | Reaction with various nucleophiles (amines, alcohols) to attach conjugated groups. nih.gov |

Integration into Modern Synthetic Strategies

This compound is well-integrated into modern synthetic strategies due to its dual nature as both a privileged scaffold and a versatile reactive intermediate. Its utility extends across multiple domains, from medicinal chemistry to materials science, underscoring its importance as a building block.

Modern synthetic chemistry often emphasizes efficiency and modularity, principles embodied by the use of this compound. Its reactive acid chloride function allows for rapid, late-stage diversification. This means a common chromone core can be synthesized and then reacted with a wide library of amines or alcohols to quickly generate a large number of distinct molecules for high-throughput screening of biological activity or material properties.

Furthermore, the chromone core is a key component in the design of "turn-on" fluorescent probes and other smart materials. researchgate.net Synthetic strategies leverage the chromone's inherent photophysical properties, using the C-2 position as an attachment point for recognition elements or modulating groups. The reaction of the acid chloride with a carefully chosen nucleophile can install functionalities that respond to specific analytes, enzymatic activity, or environmental changes, leading to a change in the fluorescent output. This modular approach is central to the modern development of advanced chemical biology tools and diagnostic agents. nih.gov

Catalyst-Mediated Transformations

Catalysis is fundamental to the synthesis and derivatization of the chromone scaffold. Various catalysts, including acids and transition metals, are employed to facilitate ring closure, coupling reactions, and functionalization. While classical methods for chromone synthesis often rely on acid-catalyzed cyclizations, contemporary strategies frequently involve transition-metal catalysts to achieve higher efficiency and selectivity. ijrpc.com

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, have been utilized for the derivatization of halogenated chromones, enabling the introduction of diverse substituents. mdpi.comox.ac.uk More recent advancements have focused on rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes to assemble 2-substituted chromones, showcasing high atom economy and broad functional group tolerance. researchgate.net The reactive carbonyl chloride group of this compound is particularly amenable to catalyst-mediated coupling with various nucleophiles to form amides and esters, which can then be subjected to further transformations. Copper-catalyzed tandem cyclization reactions have also been developed for constructing 2-nitrogenated chromones from related precursors. mdpi.com

Table 1: Examples of Catalysts in Chromone Synthesis and Functionalization

| Catalyst Type | Example Catalyst | Application | Reference |

|---|---|---|---|

| Acid Catalyst | Polyphosphoric Acid | Ring closure for chromone-2-carboxylic acids | ijrpc.com |

| Acid Catalyst | p-Toluenesulfonic acid (PTSA) | Phenolic hydroxyl and aldehyde condensation | ijrpc.com |

| Transition Metal | Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | mdpi.comox.ac.uk |

| Transition Metal | Rhodium (Rh) | C-H activation/annulation of salicylaldehydes | researchgate.net |

| Transition Metal | Copper (Cu) | Tandem cyclization for 2-nitrogenated chromones | mdpi.com |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. sphinxsai.comijpsjournal.compnrjournal.com This technology is particularly effective for the synthesis of heterocyclic compounds like chromones. mdpi.comresearchgate.net The principle involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. pnrjournal.com

The application of microwave irradiation has been successfully demonstrated in various synthetic routes to chromone derivatives. For instance, the aldol (B89426) condensation of methyl ketones with glyoxylic acid to produce 4-oxo-2-butenoic acids is significantly enhanced under microwave conditions. nih.govsemanticscholar.org One-pot, multi-component reactions to create complex heterocyclic systems incorporating the chromone nucleus are also frequently performed using microwave assistance, benefiting from shorter reaction times and simplified work-up procedures. mdpi.comkuleuven.be In many cases, reactions that require several hours of reflux under conventional heating can be completed in a matter of minutes in a microwave reactor. sphinxsai.comijpsjournal.comnih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Benzimidazole Synthesis | 45 minutes | 8 minutes | Not specified | sphinxsai.com |

| Tetrahydropyrimidinone Synthesis | ~2 hours | 12 minutes | Not specified | sphinxsai.com |

| 1,4-Benzodiazepine Synthesis | 4 hours | 2 minutes | Significant | nih.gov |

| 5-Aminopyrazolone Synthesis | 4 hours | 2 minutes | From 80% to 88% | ijpsjournal.com |

Green Chemistry Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis of chromone derivatives has been a fertile ground for the application of these principles, aiming for more sustainable and environmentally friendly protocols. researchgate.netresearchgate.netnih.gov Key strategies include the use of non-toxic catalysts, environmentally benign solvents like water and ethanol (B145695), solvent-free reaction conditions, and energy-efficient methods such as microwave irradiation. researchgate.netsharif.edu

Recent research has highlighted novel, eco-friendly methods for constructing chromone skeletons. One such approach involves an α,β-C(sp²)–H bond difunctionalization/annulation reaction using readily available starting materials like water and o-hydroxyaryl enaminones under mild conditions. mdpi.com This strategy avoids harsh reagents and minimizes waste. Multi-component reactions (MCRs) are another cornerstone of green chemistry, as they allow the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. sharif.edu The use of recyclable, heterogeneous catalysts, such as nano-kaoline/BF3/Fe3O4, in solvent-free MCRs for the synthesis of 4H-chromenes further exemplifies the move towards greener synthetic routes. sharif.edu These approaches offer significant advantages in terms of scalability, cost-effectiveness, and ease of purification. researchgate.netnih.gov

C-H Functionalization Strategies

Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical way to create complex molecules. This approach avoids the traditional need for pre-functionalizing starting materials (e.g., with halogens), thereby reducing synthetic steps and waste generation. rsc.org The chromone scaffold has been a key target for site-selective C-H activation, allowing for the introduction of new functional groups at specific positions on the ring. rsc.org

Research has demonstrated that different positions on the chromone ring can be selectively functionalized:

C-5 Functionalization: The keto group at the C-4 position acts as an effective directing group, enabling transition-metal-catalyzed C-H activation specifically at the C-5 position. rsc.org Rhodium(III) catalysts have been successfully used for the C-5 olefination of chromones. rsc.org

C-3 Functionalization: The electron-rich nature of the C-3 position allows for functionalization with electrophilic coupling partners. For example, palladium(II)-catalyzed intermolecular C-3 alkenylation of chromones provides a direct route to 3-vinylchromones. rsc.org

C-2 Functionalization: The C-2 position can be targeted using nucleophilic coupling partners. Palladium-catalyzed oxidative arylation via a double C-H activation process has been developed to synthesize C-2 arylated chromones. rsc.org

These C-H activation strategies provide powerful tools for derivatizing molecules synthesized from this compound, enabling the rapid generation of diverse compound libraries for further investigation.

Computational and Theoretical Investigations of 4 Oxo 4h 1 Benzopyran 2 Carbonyl Chloride and Its Reactivity

Electronic Structure Analysis and Reactivity Prediction

The reactivity of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride is largely dictated by its electronic structure. The molecule features a chromone (B188151) core, which is an electron-deficient aromatic system, further activated by two significant electron-withdrawing groups: the pyrone carbonyl group at position 4 and the carbonyl chloride group at position 2. This electronic arrangement makes the compound a potent electrophile.

Theoretical studies on related chromone structures, such as 4-oxo-4H-benzopyran-3-carbaldehydes (3-formylchromones), have utilized concepts from Density Functional Theory (DFT) to predict reactivity. researchgate.net Key reactivity indices like the global electrophilicity index (ω) and local electrophilicity, described by Fukui functions, are used to identify the most reactive sites for nucleophilic attack. researchgate.net

For this compound, the primary electrophilic centers are the carbon atoms of both carbonyl groups (C-2 and C-4) and the ethylenic carbon at C-3. The presence of the highly reactive carbonyl chloride moiety at the 2-position makes this site particularly susceptible to nucleophilic substitution, leading to the formation of various derivatives like amides and esters. ontosight.ai The electron-withdrawing nature of the oxo group at C-4 enhances the electrophilicity of the entire pyran ring system. Studies on analogous 3-formylchromones show that the ethylenic double bond is a highly reactive system towards nucleophiles due to the influence of the linked carbonyl groups. researchgate.net It is predicted that the carbon of the carbonyl chloride group in this compound would be the most electrophilic site, directing reactions with nucleophiles.

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations are essential for obtaining a quantitative understanding of the geometry and electronic properties of chromone derivatives. Both semi-empirical methods, like AM1, and more rigorous ab initio and DFT methods have been applied to this class of compounds. mdpi.comcore.ac.uk

Semi-Empirical Methods: Studies on 3-formylchromone derivatives have employed the semi-empirical AM1 method to perform full geometry optimization of various conformers and to calculate their heats of formation. mdpi.com These calculations help in determining the most stable geometric arrangements of the molecules.

Ab Initio and DFT: For a more accurate description of electronic properties, ab initio and DFT calculations are preferred. In studies of related 2-(N,N-dimethylamino)chromones, ab initio molecular orbital calculations were used to rationalize the effects of substituents on the compounds' basicity. core.ac.uk DFT calculations have also been used to investigate the regioselectivity of reactions involving 3-cyanochromones. researchgate.net For this compound, DFT calculations (such as with the B3LYP functional) would be suitable for determining optimized geometry, molecular orbital energies (HOMO-LUMO), and charge distribution, providing a detailed picture of its electronic landscape and reactivity.

A summary of computed properties for the parent compound is provided below.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClO₃ |

| Molecular Weight | 208.60 g/mol |

| IUPAC Name | 4-oxochromene-2-carbonyl chloride |

| CAS Number | 5112-47-0 |

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step mechanisms of chemical reactions. nih.gov For chromones bearing electron-withdrawing groups, reactions often proceed via a conjugate addition (Michael addition) mechanism. researchgate.net

In the case of this compound, reactions with nucleophiles can follow two primary pathways:

Nucleophilic Acyl Substitution: Attack at the carbonyl chloride group, which is a classic reaction for acyl chlorides. This is expected to be a highly favorable pathway.

Conjugate Addition: Attack at the C-3 position of the α,β-unsaturated ketone system, followed by rearrangement.

Computational modeling can be used to map the potential energy surface for these competing pathways. By calculating the energies of reactants, transition states, and products, the activation barriers for each step can be determined. This allows for the prediction of the most likely reaction mechanism under specific conditions. For example, DFT calculations could model the addition of a nucleophile to either the C-2 carbonyl or the C-3 position, revealing the transition state structures and their relative energies, thereby explaining the observed product distribution.

Conformational Analysis Relevant to Reactivity

The three-dimensional shape and conformational flexibility of a molecule can significantly influence its reactivity. For chromone derivatives, the planarity of the benzopyran ring is a key feature. However, substituents can adopt different orientations, or conformations, which can affect their accessibility and reactivity.

In a study of 3-formylchromones using the AM1 method, the heats of formation were calculated for different conformations, specifically the s-cis and s-trans arrangements of the formyl group relative to the pyrone double bond. mdpi.com The results indicated that the s-cis conformations were energetically more favorable than the s-trans ones by a significant margin. mdpi.com

| Compound Type | Conformational Preference | Difference in Heats of Formation (ΔΔHf) |

|---|---|---|

| Acetophenones | s-cis more stable | ~20 kJ mol⁻¹ |

| 3-Formylchromones | s-cis more stable | 22 - 26 kJ mol⁻¹ |

For this compound, a similar conformational analysis would focus on the orientation of the carbonyl chloride group relative to the chromone ring. The rotational barrier around the C2-carbonyl bond would determine the preferred conformation. This orientation can impact the steric hindrance around the electrophilic carbon atom, thereby influencing the rate of nucleophilic attack. Computational methods can accurately model these rotational barriers and identify the lowest energy conformer, which is presumed to be the most reactive species in solution.

Analytical Characterization of Synthetic Products Derived from 4 Oxo 4h 1 Benzopyran 2 Carbonyl Chloride

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride, such as the commonly synthesized chromone-2-carboxamides, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide unambiguous structural assignments. researchgate.netnih.gov

In the ¹H NMR spectra of N-substituted-4-oxo-4H-1-benzopyran-2-carboxamides, the protons of the chromone (B188151) scaffold exhibit characteristic chemical shifts. The proton at the C-3 position typically appears as a singlet in the downfield region. The aromatic protons on the benzopyran ring (H-5, H-6, H-7, and H-8) present as a complex multiplet system, with their specific chemical shifts and coupling constants being dependent on the substitution pattern. The amide proton (NH) signal is also observable and its chemical shift can be influenced by solvent and hydrogen bonding interactions.

The ¹³C NMR spectra provide crucial information about the carbon framework. The carbonyl carbon of the γ-pyrone ring (C-4) resonates at a characteristic downfield position, typically around 175-185 ppm. The amide carbonyl carbon (C=O) also appears in the downfield region. The remaining carbons of the chromone nucleus and the N-substituent can be assigned based on their chemical shifts and through correlation experiments.

2D NMR techniques are instrumental in confirming the connectivity of the molecule. For instance, ¹H-¹H COSY experiments establish the coupling relationships between adjacent protons, while HSQC and HMBC experiments correlate proton and carbon signals, allowing for the definitive assignment of all atoms in the structure. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-[1-(2-chloro-4-fluoro-phenyl)sulfonyl-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide | 11.66 (1H, s, -CO-NH-), 8.46 (1H, d, Chr.), 8.08-8.05 (1H, m, Ar), 7.81-7.78 (1H, m, Chr.), 7.72(1H, d, Ar), 7.47-7.46 (2H, d, -CH- of Ar & -CH- of Chr.), 7.22-7.17(1H, m, Chr.), 3.80-3.71(2H, m, -NCH2-), 3.49-3.43(1H, m, -CH- of pipe.) 2.89- 2.73(2H, m, -NCH2-), 2.36(3H, s, Ar-CH3), 2.03-1.96 (2H, m, -CH2- pipe.), 1.90-1.79(2H, m, -CH2- pipe.) derpharmachemica.com | Data not available |

| 3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromthyl)p-henyl)benzamide | 10.75 (s, 1H), 8.50 (s, 1H), 8.22 (s, 1H), 8.18 (d, J = 7.5 Hz, 1H), 8.12 (d, J = 7.5 Hz, 1H), 8.10–8.03 (m, 2H), 7.88 (s, 1H), 7.72 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 8.1 Hz, 1H), 7.51–7.44 (m, 2H), 6.20 (d, J = 7.9 Hz, 1H), 6.04 (s, 2H) mdpi.com | 176.01, 175.96, 167.83, 165.40, 144.58, 143.58, 140.13, 136.84, 135.84, 135.00, 131.34, 130.75, 130.32, 130.12, 129.85 (q, J = 130 Hz), 126.75 (d, J = 4.5 Hz), 126.36, 125.65, 124.43, 123.49, 121.82, 120.66, 117.04 (d, J = 15 Hz), 116.11, 113.04, 48.64 mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl groups. mdpi.com

The IR spectrum of a typical chromone-2-carboxamide derivative will show a strong absorption band for the C=O stretching vibration of the γ-pyrone ring in the region of 1630-1660 cm⁻¹. Additionally, the amide I band, which is primarily due to the C=O stretching of the amide group, appears as a strong absorption in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide group is observed as a medium to strong band in the region of 3200-3400 cm⁻¹. Other characteristic bands include those for aromatic C-H and C=C stretching vibrations. semanticscholar.org

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200-3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Amide I) | 1650-1680 | Strong |

| C=O Stretch (γ-Pyrone) | 1630-1660 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For derivatives of this compound, techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly employed.

The mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the synthesized derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the chromone nucleus often proceeds via a characteristic retro-Diels-Alder (RDA) reaction, providing valuable structural information. In the case of chromone-2-carboxamides, fragmentation may also involve cleavage of the amide bond, leading to fragment ions corresponding to the chromone moiety and the amine substituent. The analysis of these fragmentation patterns aids in the confirmation of the proposed structure. nist.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. It provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. semanticscholar.orgresearchgate.net

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| N-[1-[(6-chloro-4-methyl-3-pyridyl)sulfonyl]-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide | C₂₁H₂₀ClN₃O₅S | C: 54.60 | C: 54.69 |

| H: 4.36 | H: 4.34 | ||

| N: 9.10 | N: 9.06 derpharmachemica.com |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of chromone derivatives. jfda-online.com

A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), can be developed to separate the desired product from any starting materials, by-products, or other impurities. The purity of the sample is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area in the chromatogram. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

Preparative HPLC can also be employed for the purification of the synthesized compounds to obtain highly pure samples for further analytical and biological studies.

Future Directions in Research on 4 Oxo 4h 1 Benzopyran 2 Carbonyl Chloride

Development of Novel Synthetic Pathways

While established methods for the synthesis of benzopyran structures, such as the Vilsmeier-Haack and Pechmann reactions, are effective, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic pathways to 4-Oxo-4H-1-benzopyran-2-carbonyl chloride and its analogs. mdpi.comnih.gov Key areas of exploration may include:

Catalytic C-H Activation: Direct functionalization of the benzopyran core through transition-metal-catalyzed C-H activation could provide more atom-economical routes, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations under mild reaction conditions, potentially leading to new derivatives that are inaccessible through traditional thermal methods.

Biocatalysis: The application of enzymatic transformations could offer highly selective and environmentally benign methods for the synthesis and modification of the benzopyran scaffold, yielding enantiomerically pure products.

| Synthetic Approach | Current Methods | Future Directions |

| Core Synthesis | Vilsmeier-Haack, Pechmann reactions | Catalytic C-H Activation, Photoredox Catalysis |

| Functionalization | Traditional nucleophilic substitution | Biocatalysis, Late-stage functionalization |

| Sustainability | Use of stoichiometric reagents | Development of catalytic and recyclable systems |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is largely dictated by the electrophilic nature of the acid chloride and the conjugated system of the benzopyran ring. ontosight.ai Future studies are anticipated to delve into previously unexplored reactivity modes, thereby unlocking new synthetic possibilities.

Asymmetric Catalysis: The development of catalytic asymmetric reactions involving the carbonyl chloride or the pyrone ring could provide access to chiral benzopyran derivatives with potentially enhanced biological activities.

Cycloaddition Reactions: The dienophilic nature of the C2-C3 double bond in the pyrone ring could be exploited in novel cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems. researchgate.net

Radical Chemistry: The engagement of this compound in radical-mediated transformations could lead to the discovery of new C-C and C-heteroatom bond-forming reactions.

Expansion of Applications in Diverse Chemical Fields

The benzopyran scaffold is well-known for its prevalence in compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. ontosight.ai Future research is expected to expand the applications of this compound beyond medicinal chemistry.

Materials Science: The rigid and planar structure of the benzopyran core suggests potential applications in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes or as fluorescent labels for bioimaging applications.

Agrochemicals: The inherent biological activity of benzopyrans could be harnessed for the development of new pesticides and herbicides with novel modes of action. ontosight.ai

| Field | Current Applications | Potential Future Applications |

| Medicinal Chemistry | Anticoagulant, anti-inflammatory, antimicrobial, antitumor agents | Targeted drug delivery systems, enzyme inhibitors |

| Materials Science | Limited exploration | Organic electronics, functional polymers |

| Agrochemicals | General intermediate | Novel pesticides and herbicides |

| Chemical Biology | - | Fluorescent probes, molecular sensors |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis technologies can significantly accelerate the synthesis and screening of new chemical entities. beilstein-journals.orguc.pt Future research in this area will likely focus on translating the synthesis of this compound and its derivatives to these platforms.

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of the target compound could offer advantages in terms of safety, scalability, and product consistency. beilstein-journals.org This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated Library Synthesis: The use of automated synthesis platforms would enable the rapid generation of large libraries of benzopyran derivatives for high-throughput screening in drug discovery and materials science.